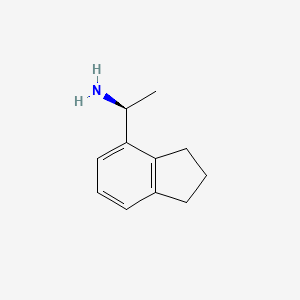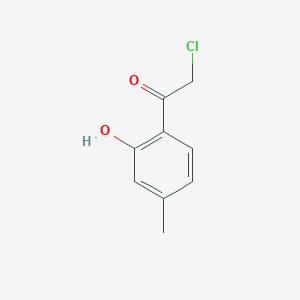
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is a chiral amine compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of the corresponding aldehyde with a chiral amine.
Industrial Production Methods
Industrial production methods for (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine often involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine
In medicine, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure drugs.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine
- (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- (1S)-1-(2,3-dihydro-1H-inden-6-yl)ethan-1-amine
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is unique due to its specific stereochemistry and bicyclic structure. This configuration allows for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m0/s1 |
Clave InChI |
NTFRABUEOUYTHK-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=C1CCC2)N |
SMILES canónico |
CC(C1=CC=CC2=C1CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)

